N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
Brand Name: Vulcanchem
CAS No.: 915924-04-8
VCID: VC2617568
InChI: InChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
SMILES: CCNCCC1=NC2=C(N1)C=C(C=C2)OC
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine

CAS No.: 915924-04-8

Cat. No.: VC2617568

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine - 915924-04-8

Specification

CAS No. 915924-04-8
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
Standard InChI Key OINNSAWMDNQJFP-UHFFFAOYSA-N
SMILES CCNCCC1=NC2=C(N1)C=C(C=C2)OC
Canonical SMILES CCNCCC1=NC2=C(N1)C=C(C=C2)OC

Introduction

Chemical Structure and Identification

N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is characterized by a benzimidazole ring system with a methoxy group at the 5-position and an N-ethylaminoethyl substituent at the 2-position. This structural arrangement contributes to its specific chemical behavior and potential biological activities.

Basic Identification Parameters

The compound is identified by several key parameters that facilitate its recognition in scientific literature and chemical databases.

ParameterValue
CAS Number915924-04-8
Molecular FormulaC₁₂H₁₇N₃O
Molecular Weight219.29 g/mol
MDL NumberMFCD08691497
PubChem Compound ID28063609

Table 1: Identification parameters of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine

Structural Representation

The compound's structure can be represented through various chemical notation systems, which provide different ways to encode its molecular arrangement.

Representation TypeValue
IUPAC NameN-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine
Standard InChIInChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)
Standard InChIKeyOINNSAWMDNQJFP-UHFFFAOYSA-N
SMILESCCNCCC1=NC2=C(N1)C=C(C=C2)OC
Canonical SMILESCCNCCC1=NC2=C(N1)C=C(C=C2)OC

Table 2: Structural representation of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine

Physical and Chemical Properties

Understanding the physical and chemical properties of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is essential for its characterization, handling, and application in various research contexts.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior in different environments and experimental conditions.

PropertyDescription
AppearanceNot explicitly stated in available data
SolubilityLikely soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)
Hazard ClassificationIrritant

Table 3: Physical properties of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups, particularly the benzimidazole core, the methoxy substituent, and the secondary amine group.

The benzimidazole nucleus features a fused ring system with two nitrogen atoms, contributing to its ability to participate in various reactions including nucleophilic and electrophilic substitutions. The methoxy group adds electron-donating properties that can influence the reactivity pattern of the aromatic system. The secondary amine function (N-ethylaminoethyl group) provides a site for potential further functionalization through alkylation, acylation, or other transformations.

Synthesis and Preparation Methods

The synthesis of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine typically involves multi-step organic reactions that require controlled conditions such as specific temperatures and pH levels, along with appropriate catalysts to facilitate ring closures and functional group transformations.

Alternative Forms

The compound can also be prepared in salt form, particularly as a hydrochloride salt, which offers different solubility characteristics and stability profiles compared to the free base.

ParameterValue
NameN-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride
CAS Number1268990-50-6
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol

Table 4: Identification parameters of the hydrochloride salt derivative

Application AreaPotential Use
Medicinal ChemistryAs a lead compound or building block for drug discovery programs
Biochemical ResearchFor studying enzyme inhibition and cellular pathways
Materials ScienceFor development of functional materials leveraging its heterocyclic structure

Table 5: Research applications of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine

Mechanism of Action

The biological effects of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine likely stem from its interactions with specific molecular targets within cellular systems.

Molecular Interactions

The benzimidazole ring system allows the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of microbial growth through interference with essential bacterial or fungal enzymes

  • Disruption of cancer cell proliferation via inhibition of tubulin polymerization

  • Modulation of specific metabolic pathways through enzyme inhibition or activation

The methoxy substituent may enhance binding affinity or selectivity for certain targets by altering the electronic properties of the molecule, while the ethylaminoethyl side chain can participate in hydrogen bonding and other intermolecular interactions with biological receptors.

Comparative Analysis with Structural Analogs

Comparing N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine with structurally related compounds provides insight into structure-activity relationships and helps position this molecule within the broader context of benzimidazole derivatives.

Structural Relatives and Their Properties

The following table compares N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine with several structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amineC₁₂H₁₇N₃O219.29 g/molReference compound915924-04-8
N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amineC₁₂H₁₇N₃203.28 g/molMethyl instead of methoxy at position 5In PubChem database
N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]amineC₁₂H₁₇N₃203.29 g/molMethyl at position 4 instead of methoxy at position 5915921-47-0
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamineC₁₁H₁₅N₃O205.26 g/molMethyl instead of ethyl on the amineIn PubChem database
N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-ethylamineC₁₁H₁₅N₃189.26 g/molNo substituent on the benzimidazole ring5528-14-3

Table 6: Comparison of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine with structural analogs

Structure-Activity Relationships

The variations in substitution patterns among these compounds can significantly impact their biological activities and physicochemical properties:

  • The presence of the methoxy group at position 5 in N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine may enhance membrane permeability compared to non-substituted analogs

  • Changing the position of substituents (such as from position 5 to position 4) can affect the electronic distribution in the molecule and consequently its interaction with biological targets

  • The length of the alkyl chain on the amine nitrogen (ethyl versus methyl) can influence binding affinity to target proteins and receptors

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